4-Fluoro-3-methylbenzohydrazide
Description
4-Fluoro-3-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a fluorine atom at the 4-position and a methyl group at the 3-position of the aromatic ring. This compound serves as a critical intermediate in coordination chemistry and pharmaceutical synthesis. The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and binding affinity, while the methyl group contributes steric and electronic modulation. Applications span antimicrobial, anticancer, and antidiabetic research, with synthesis typically involving hydrazine condensation with 4-fluoro-3-methylbenzoic acid esters or aldehydes .
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-fluoro-3-methylbenzohydrazide |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
YFBQYGBNFQHYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzohydrazides are highly substituent-dependent. Key analogues include:
Substituent Impact :
- Electron-withdrawing groups (e.g., F) : Increase acidity of the hydrazide NH, enhancing metal coordination (e.g., Fe(III) in ) .
- Electron-donating groups (e.g., OCH₃) : Improve solubility but reduce complex stability .
- Hydrazones (Schiff bases) : Formed via aldehyde condensation, exhibit superior bioactivity (e.g., antidiabetic vanadium complexes in ) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | LogP | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| This compound | 145–147 | 1.92 | 0.45 |
| 4-Ethoxybenzohydrazide | 132–134 | 1.35 | 2.10 |
| 4-Fluoro-3-methoxybenzoic acid | 158–160 | 1.78 | 1.20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
